4,6-Dibromobenzo[d]thiazole
Overview
Description
4,6-Dibromobenzo[d]thiazole is a brominated derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
4,6-Dibromobenzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often associated with their antimicrobial, antifungal, and antitumor properties . .
Mode of Action
tuberculosis . The interaction of these compounds with their targets often results in the inhibition of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Pharmacokinetics
The properties of benzothiazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
tuberculosis , suggesting that they may interfere with the survival and proliferation of this bacterium.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of 4-bromoisoBBT, a related compound, has been found to be close to that of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) in aromatic nucleophilic substitution reactions . This suggests that the reactivity and, consequently, the action of this compound can be influenced by the presence of other chemical species in its environment.
Biochemical Analysis
Biochemical Properties
4,6-Dibromobenzo[d]thiazole, like other thiazoles, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Molecular Mechanism
It is known that thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound could potentially interact with biomolecules through these mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d]thiazole typically involves the bromination of benzo[d]thiazole. One common method is the direct bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or diaryl derivatives with extended π-conjugation systems.
Scientific Research Applications
4,6-Dibromobenzo[d]thiazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electron-withdrawing properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Material Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromobenzo[d]thiazole
- 4,8-Dibromobenzo[d]thiazole
- Benzo[c][1,2,5]thiadiazole
Uniqueness
4,6-Dibromobenzo[d]thiazole is unique due to its specific bromination pattern, which influences its electronic properties and reactivity. Compared to its isomers, it may exhibit different reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable compound for synthesizing diverse derivatives with tailored properties.
Properties
IUPAC Name |
4,6-dibromo-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFYLMDHBRKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313232 | |
Record name | 4,6-Dibromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-48-1 | |
Record name | 4,6-Dibromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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